molecular formula C10H21ClN2O2 B2573684 Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride CAS No. 2551118-75-1

Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride

Cat. No.: B2573684
CAS No.: 2551118-75-1
M. Wt: 236.74
InChI Key: GPKXDLZZIFTDLV-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride is a synthetic organic compound primarily used as a building block in pharmaceutical and agrochemical research. The compound features a cyclobutyl ring substituted with a methylamino group and a tert-butyl carbamate moiety, stabilized as a hydrochloride salt.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-7(6-8)11-4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKXDLZZIFTDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 3-(methylamino)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Hydrolysis Reactions

The Boc group undergoes hydrolysis under acidic or basic conditions to yield free amines or other derivatives.

Conditions Reagents Products Mechanism
Acidic (HCl, TFA)HCl (aq.), trifluoroacetic acid3-(Methylamino)cyclobutylammonium chloride + CO₂ + tert-butanol Acid-catalyzed cleavage of carbamate
Basic (NaOH, KOH)NaOH (aq.), KOH (aq.)Sodium 3-(methylamino)cyclobutylcarbamate + tert-butanol Base-induced hydrolysis

Notes :

  • The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., with NaHCO₃) for efficient Boc deprotection under basic conditions .

  • Kinetic studies on analogous carbamates show hydrolysis rates depend on steric hindrance and pH .

Alkylation and Acylation at the Methylamino Group

The secondary amine reacts with electrophiles, though its nucleophilicity is moderated by the hydrochloride salt.

Reaction Type Reagents Products Conditions
AlkylationAlkyl halides (e.g., CH₃I)N-Alkylated cyclobutylcarbamate derivativesBase (e.g., K₂CO₃), DMF, 25–60°C
AcylationAcyl chlorides (e.g., AcCl)N-Acylated cyclobutylcarbamatesBase (e.g., Et₃N), DCM, 0–25°C

Example :
Reaction with acetyl chloride yields tert-butyl N-[3-(N-acetyl-N-methylamino)cyclobutyl]carbamate .

Ring-Opening and Elimination Reactions

The strained cyclobutane ring participates in thermal or catalytic ring-opening reactions.

Conditions Reagents Products Mechanism
Thermal (>150°C)NoneAcyclic alkene or diene derivativesElectrocyclic ring-opening
Catalytic (Pd/C, H₂)Hydrogen gasHydrogenated cyclobutane derivativesCatalytic hydrogenation

Structural Insight :
The cyclobutane ring’s angle strain (≈90°) facilitates reactivity under thermal stress, though specific data for this compound remains limited .

Oxidation and Reduction

The methylamino group and carbamate moiety exhibit redox activity.

Reaction Type Reagents Products Notes
OxidationKMnO₄, H₂O₂N-Oxide or nitroso derivativesLimited evidence; inferred
ReductionLiAlH₄Tert-butyl N-[3-(methylamino)cyclobutyl]amineBoc group reduction is atypical

Caution :
Reduction of carbamates to amines typically requires harsh conditions, risking decomposition of the cyclobutane ring .

Protection/Deprotection Strategies

The Boc group is selectively removable, enabling sequential functionalization:

  • Deprotection : Treat with HCl/dioxane to isolate 3-(methylamino)cyclobutylamine hydrochloride .

  • Reprotection : Re-protect with alternative groups (e.g., Fmoc, Cbz) using chloroformates .

Comparative Reactivity Table

Key differences between tert-butyl N-[3-(methylamino)cyclobutyl]carbamate and analogs:

Compound Reactivity Highlights
tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamateHigher nucleophilicity at primary amine; faster acylation rates
tert-Butyl N-(3-aminocyclopentyl)carbamateReduced ring strain slows elimination; increased stability in basic conditions

Mechanistic Considerations

  • Nucleophilic Substitution : The methylamino group participates in SN² reactions, though steric hindrance from the cyclobutane may slow kinetics .

  • Acid Sensitivity : The Boc group’s lability necessitates careful pH control during reactions involving aqueous acids .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride serves as a versatile building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. The compound's ability to act as a carbamate derivative makes it useful in designing inhibitors for various enzymes, particularly those involved in metabolic pathways.

1.2 Enzyme Inhibition Studies

Recent studies have indicated that derivatives of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate can inhibit enzymes such as arginase, which is crucial in the urea cycle. Arginase inhibitors are being researched for their potential to treat conditions like cancer and cardiovascular diseases by modulating nitric oxide levels in the body .

Synthesis of Bioactive Compounds

2.1 Synthesis Pathways

The synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate involves several steps, including the coupling of cyclobutane derivatives with amines and subsequent protection/deprotection strategies. This compound can be synthesized through multi-step reactions that yield various analogs with improved pharmacological profiles .

2.2 Case Studies of Derivatives

Several derivatives of this compound have been synthesized and tested for biological activity:

  • Inhibitors of Amyloidogenesis : Some derivatives have shown promise as inhibitors of amyloid beta peptide aggregation, which is significant in Alzheimer's disease research .
  • Neuroprotective Agents : Compounds derived from tert-butyl N-[3-(methylamino)cyclobutyl]carbamate have demonstrated neuroprotective effects in vitro, indicating potential applications in treating neurodegenerative disorders .

Therapeutic Applications

3.1 Potential Therapeutic Uses

The therapeutic potential of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is being explored in various contexts:

  • Neurological Disorders : Due to its ability to inhibit amyloid aggregation and protect neuronal cells, this compound may be developed into treatments for conditions such as Alzheimer's disease.
  • Cancer Therapy : As an arginase inhibitor, it could be utilized to modulate immune responses in tumor environments, potentially enhancing the efficacy of existing cancer therapies .

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key analogs based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences vs. Target Compound Evidence ID
tert-Butyl [3-(methylamino)propyl]carbamate hydrochloride C9H21ClN2O2 224.73 Linear propyl chain Flexible backbone vs. rigid cyclobutyl ring
N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride C7H15Cl2FN2 217.12 1-Aminoethyl, fluorine on cyclobutyl Branched amino group; halogenation enhances stability
tert-Butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride C9H18ClFN2O2 240.14 Fluoromethyl, azetidine ring Azetidine (4-membered ring) vs. cyclobutyl
tert-Butyl (3-(ethylamino)propyl)carbamate C10H22N2O2 202.30 Ethylamino group (no HCl) Longer alkyl chain; lacks hydrochloride salt
3-MERCAPTO-2-(METHYLAMINO)PROPANOIC ACID HYDROCHLORIDE C4H10ClNO2S 171.65 Thiol, carboxylic acid Functional group diversity (acid vs. carbamate)

Key Research Findings

Impact of Ring Size and Rigidity: Cyclobutyl derivatives (e.g., target compound) exhibit greater conformational rigidity compared to linear propyl analogs () or azetidine-containing compounds (). This rigidity may improve binding affinity to biological targets, as seen in kinase inhibitors .

Substituent Effects: Halogenation: Fluorine substitution (e.g., fluoromethyl in ) enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Salt Form and Purity :

  • Hydrochloride salts (e.g., target compound, ) improve crystallinity and storage stability. Industrial-grade analogs are typically ≥99% pure, ensuring reliability in large-scale synthesis .

Applications: The target compound and its analogs are primarily used as intermediates in drug discovery. For example, tert-butyl [3-(methylamino)propyl]carbamate hydrochloride () is a precursor to β-lactam antibiotics, while cyclobutyl derivatives are explored in oncology and neurology .

Biological Activity

Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride, a compound with the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and a molecular weight of 200.28 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O2C_{10}H_{20}N_{2}O_{2}
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1507172-39-5
  • Purity : ≥97% .

The compound features a tert-butyl group and a methylamino group attached to a cyclobutyl ring, which contributes to its unique pharmacological profile.

This compound is hypothesized to interact with various biological targets, including:

  • Enzyme Inhibition : The carbamate moiety can act as a reversible inhibitor for certain enzymes, potentially modulating biochemical pathways related to neurotransmission and inflammation .
  • Receptor Modulation : The compound may influence receptor activity by binding to specific sites, affecting signal transduction pathways .

1. Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties, particularly in models of neurodegeneration. For instance, it has been shown to improve cell viability in astrocytes exposed to amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically:

  • Cell Viability : In vitro studies demonstrated that treatment with the compound increased astrocyte viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound .
  • Oxidative Stress Reduction : The compound reduced malondialdehyde (MDA) levels, a marker of oxidative stress, indicating potential antioxidant activity .

2. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating cytokine release in response to neurotoxic stimuli. Research suggests that it can decrease tumor necrosis factor-alpha (TNF-α) levels in treated astrocyte cultures .

Case Studies

  • In Vitro Studies on Astrocytes :
    • Objective : To assess the protective effects against Aβ-induced toxicity.
    • Findings : Significant improvement in cell viability and reduction in oxidative stress markers were observed when treated with the compound compared to control groups .
  • In Vivo Models :
    • While in vitro results were promising, in vivo studies showed limited efficacy compared to established treatments like galantamine, suggesting further investigation into bioavailability and dosage optimization is needed .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Tert-butyl N-[3-(methylamino)cyclobutyl]carbamateNeuroprotective, Anti-inflammatoryEnzyme inhibition, Receptor modulation
GalantamineAcetylcholinesterase inhibitorEnhances cholinergic transmission
DonepezilAcetylcholinesterase inhibitorImproves cognitive function

This table highlights the distinct biological activities of Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate compared to other known neuroprotective agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-[3-(methylamino)cyclobutyl]carbamate hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via carbamate condensation reactions. For example, coupling tert-butyl carbamate derivatives with activated intermediates (e.g., 3-(methylamino)cyclobutanol) using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous dichloromethane. Reaction efficiency is improved by maintaining a 1:1.2 molar ratio of amine to carbamate, stirring at 0–5°C for 12 hours, and purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Adjusting solvent polarity (e.g., DMF for higher solubility) and using catalytic DMAP (4-dimethylaminopyridine) can enhance yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) to confirm ≥95% purity .
  • Structural Confirmation : Perform 1H^1H-NMR (DMSO-d6, 400 MHz) to verify cyclobutyl proton resonances (δ 3.2–3.8 ppm) and tert-butyl group (δ 1.4 ppm). High-resolution mass spectrometry (HRMS-ESI) should match the theoretical molecular ion [M+H]+^+ .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology : Store at 2–8°C in airtight, amber glass containers under nitrogen to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and acidic/basic conditions, which accelerate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Analysis : Discrepancies often arise from differences in cyclobutylamine precursor purity or coupling reagent efficiency. For example, EDCI/HOBt may yield 60–70% in anhydrous DCM, while using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF can increase yields to 80–85% but risks side reactions .
  • Resolution : Conduct kinetic studies (e.g., in situ 19F^{19}F-NMR monitoring) to identify rate-limiting steps and optimize reagent stoichiometry .

Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Analyze degradation via LC-MS to identify hydrolyzed products (e.g., free cyclobutylamine) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

  • Methodology : Synthesize analogs with modified cyclobutyl substituents (e.g., fluorination at C3) or alternative carbamate protecting groups (e.g., benzyl instead of tert-butyl). Test in vitro binding affinity using radioligand displacement assays (e.g., for neurotransmitter receptors) and correlate with steric/electronic parameters from DFT calculations .

Q. What analytical methods validate the compound’s compatibility with biological assays?

  • Methodology :

  • Solubility : Measure equilibrium solubility in assay-relevant media (e.g., DMEM + 10% FBS) using nephelometry .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound via LC-MS/MS .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s reactivity with nucleophiles?

  • Resolution : Replicate reactions under controlled conditions (e.g., anhydrous DMF, 25°C) using standardized nucleophiles (e.g., sodium thiophenoxide). Monitor reaction progress via 1H^1H-NMR to detect intermediate adducts and confirm reproducibility .

Methodological Notes

  • Synthetic Caution : Tert-butyl carbamates are prone to acid-catalyzed cleavage; avoid trifluoroacetic acid (TFA) in purification unless intentional deprotection is required .
  • Safety : While not classified as hazardous, use fume hoods and nitrile gloves during handling to minimize inhalation/contact risks .

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